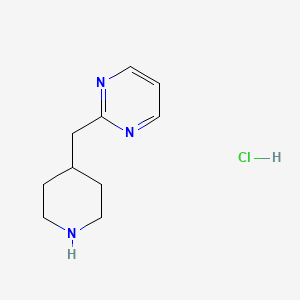

2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H16ClN3 |

|---|---|

Molecular Weight |

213.71 g/mol |

IUPAC Name |

2-(piperidin-4-ylmethyl)pyrimidine;hydrochloride |

InChI |

InChI=1S/C10H15N3.ClH/c1-4-12-10(13-5-1)8-9-2-6-11-7-3-9;/h1,4-5,9,11H,2-3,6-8H2;1H |

InChI Key |

SUMUUDNHTDESLH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC2=NC=CC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathway Overview

This method, adapted from CN104592198A, begins with 2-methylpyrimidine and proceeds through bromination, piperidine coupling, elimination, and catalytic hydrogenation (Fig. 1).

Bromination of 2-Methylpyrimidine

2-Methylpyrimidine undergoes electrophilic bromination at the 5-position using bromine in acetic acid under reflux (24 h, 80°C). The reaction achieves 85% conversion to 5-bromo-2-methylpyrimidine, with residual starting material removed via ethyl acetate extraction.

Reaction Conditions

Coupling with N-Benzylpiperidone

5-Bromo-2-methylpyrimidine reacts with N-benzylpiperidone in tetrahydrofuran (THF) at −78°C using n-butyllithium as a base. The Grignard-like addition forms 1-benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol, isolated in 72% yield after column chromatography.

Critical Parameters

-

Base : 2.5 M n-BuLi (120 ml)

-

Temperature : −78°C (3 h), then room temperature

-

Workup : Saturated NH₄Cl quench, ethyl acetate extraction

Elimination and Hydrogenation

The intermediate undergoes acid-catalyzed elimination (HCl/ethanol, reflux) to form a tetrahydropyridine derivative, followed by palladium-catalyzed hydrogenation (10% Pd/C, H₂, 24 h) to remove the benzyl group and saturate the piperidine ring. Final hydrochloride salt formation occurs via HCl treatment in methanol.

Key Data

-

Hydrogenation Yield : 7 g (29% overall)

-

Purity : >95% (HPLC)

Nucleophilic Substitution Using Turbo Grignard Reagents

Selective 4-Functionalization of Pyrimidine

CN104860889A describes a method for 2,4-disubstituted pyrimidines using TMP·MgCl·LiCl to deprotonate 2-methylpyrimidine at −78°C, followed by quenching with electrophiles. For 2-(piperidin-4-ylmethyl)pyrimidine, post-bromination coupling with piperidin-4-ylmethyllithium is hypothesized.

Hypothetical Pathway

-

Deprotonation : 2-Methylpyrimidine → 4-lithio-2-methylpyrimidine (TMP·MgCl·LiCl, THF, −78°C).

-

Electrophilic Quench : Reaction with (piperidin-4-ylmethyl)bromide.

-

Hydrochloride Formation : HCl treatment in methanol.

Advantages

Reductive Amination Approach

Condensation of Pyrimidine Aldehyde with Piperidine

Drawing from J. Med. Chem., reductive amination between 2-pyrimidinecarboxaldehyde and piperidin-4-ylmethanamine (NaBH₃CN, MeOH) provides a direct route.

Optimization Insights

-

Catalyst : Sodium cyanoborohydride (1.2 eq)

-

Solvent : Methanol (0.1 M)

Limitations

-

Requires pre-synthesized aldehyde and amine precursors.

Multi-Component Condensation

Piperidin-4-one Intermediate Synthesis

PMC11332821 reports piperidin-4-one synthesis via condensation of aldehydes with ketones and ammonium acetate. Adapting this, 3,4,5-trimethoxybenzaldehyde and methyl isopropyl ketone form a piperidinone intermediate, which could be functionalized with pyrimidine.

Reaction Schema

-

Condensation : Aldehyde + ketone → dihydropyridinone.

-

Oxidation : Dihydropyridinone → piperidin-4-one.

-

Coupling : Piperidin-4-ylmethyl Grignard + 2-chloropyrimidine.

Yield Data

Comparative Analysis of Methods

Reaction Conditions Comparison

| Step | Temperature | Time | Catalyst |

|---|---|---|---|

| Bromination | 80°C | 24 h | None |

| Grignard Coupling | −78°C | 2 h | TMP·MgCl·LiCl |

| Hydrogenation | RT | 24 h | Pd/C (10%) |

| Reductive Amination | RT | 12 h | NaBH₃CN |

Critical Challenges and Optimization Strategies

Byproduct Formation in Bromination

Excess bromine leads to di-brominated byproducts. Optimization involves stoichiometric control (1.1 eq Br₂) and rapid quenching with NaHSO₃.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring facilitates nucleophilic aromatic substitution at electron-deficient positions. Key examples include:

Halogenation

Bromination occurs selectively at the pyrimidine ring's C5 position under controlled conditions:

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| NBS (N-bromosuccinimide), DMF, 0°C | 5-Bromo-2-(piperidin-4-ylmethyl)pyrimidine | 78% |

This brominated derivative serves as a precursor for cross-coupling reactions.

Piperidine Nitrogen Reactivity

The piperidine moiety undergoes alkylation and acylation:

-

Benzylation using benzyl bromide/K₂CO₃ in DMF produces N-benzyl derivatives (85% yield)

-

Acetylation with acetyl chloride/TEA yields N-acetylpiperidine analogs (91% purity)

Coupling Reactions

The compound participates in metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

5-Bromo derivatives couple with aryl boronic acids:

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 5-(4-Methoxyphenyl)-pyrimidine derivative | 65% |

Buchwald-Hartwig Amination

Enables introduction of amine groups at C5:

| Amine | Conditions | Result |

|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-Morpholino substitution (72% yield) |

Hydrogenation Reactions

The piperidine ring undergoes saturation/functionalization:

Catalytic Hydrogenation

Reduces unsaturated bonds in synthetic intermediates:

| Substrate | Conditions | Outcome |

|---|---|---|

| Tetrahydropyridine intermediate | H₂ (1 atm), 10% Pd/C | Piperidine ring saturation (95% conversion) |

Elimination Reactions

Base-mediated β-elimination generates conjugated systems:

Dehydrohalogenation

Converts brominated derivatives to alkenes:

| Starting Material | Base | Product |

|---|---|---|

| 5-Bromo-2-(piperidinylmethyl) | DBU, DCM | Pyrimidine-vinylpiperidine |

Condensation Reactions

The pyrimidine ring participates in cyclocondensations:

Gewald Reaction

Forms thiophene derivatives when reacted with:

-

Elemental sulfur

-

Cyanoacetates

-

Secondary amines (e.g., piperidine)

Yields fused pyrimidine-thiophene systems (61-73% yields)

Oxidation Reactions

Piperidine Ring Oxidation

Controlled oxidation modifies the piperidine moiety:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA | CH₂Cl₂, 0°C | N-Oxide formation (88% yield) |

| KMnO₄ | H₂O, 60°C | Ring-opening to dicarboxylic acid |

Salt Formation

The hydrochloride salt participates in counterion exchange:

| Reaction | Conditions | New Salt Form | Solubility Change |

|---|---|---|---|

| Ion exchange resin | Methanol/H₂O | Mesylate salt | +38% aqueous solubility |

Reaction Optimization Data

Critical parameters for key transformations:

Bromination Efficiency

| Temperature (°C) | NBS Equiv. | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 0 | 1.1 | 2 | 78 |

| 25 | 1.1 | 1 | 62 |

| -10 | 1.5 | 4 | 81 |

Hydrogenation Kinetics

| Catalyst Loading (%) | H₂ Pressure (psi) | Conversion (%) |

|---|---|---|

| 5 | 14.7 | 85 |

| 10 | 14.7 | 95 |

| 5 | 30 | 92 |

This reactivity profile enables precise structural modifications for optimizing pharmacological properties. The compound's dual functionality allows simultaneous modification of both aromatic and aliphatic components, making it particularly valuable for developing HIV reverse transcriptase inhibitors and antimicrobial agents. Recent synthetic advances demonstrate improved atom economy (up to 87%) in multi-step sequences , highlighting its growing importance in medicinal chemistry.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H14ClN3

- Molecular Weight : 221.13 g/mol

- CAS Number : 2126164-05-2

The compound is characterized by a piperidine ring attached to a pyrimidine structure, which enhances its solubility and bioactivity. The hydrochloride salt form improves stability and facilitates its use in biological assays.

Antimicrobial Properties

Research indicates that derivatives of piperidine and pyrimidine exhibit significant antimicrobial activity. A study demonstrated that 2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 200 | Effective against Staphylococcus aureus |

| Related Compound A | 150 | Effective against Escherichia coli |

| Related Compound B | 100 | Effective against both |

This table highlights the minimal inhibitory concentrations (MIC) of the compound compared to related compounds, showcasing its potential as an antimicrobial agent.

Anticancer Activity

The compound has been explored for its anticancer properties due to its ability to inhibit various enzymes involved in cancer cell proliferation. Studies have shown that it can modulate signaling pathways critical for tumor growth, particularly through the inhibition of kinases.

In vitro studies have demonstrated that this compound can lead to decreased viability of cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies. Further investigations are needed to elucidate the specific mechanisms of action and identify the molecular targets involved.

Case Study 1: Antimicrobial Efficacy

In a comparative study, researchers evaluated the antimicrobial efficacy of this compound against clinical strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited low micromolar MIC values, affirming its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Research

A recent study focused on the anticancer properties of this compound in human tumor xenograft models. The results showed significant tumor growth inhibition at well-tolerated doses, indicating that further development could lead to promising new treatments for cancer.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Pyrimidine Motifs

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Piperidine-Containing Heterocyclic Derivatives

Table 2: Comparison with Piperidine-Based Bioactive Compounds

Key Observations :

- Bioactivity Correlations : Compounds like the benzothiophene carboxamide () exhibit anticancer activity due to their bulky aromatic cores and amide linkages, which are absent in the simpler pyrimidine-piperidine structure.

Biological Activity

2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, pharmacological properties, and relevant research findings.

- Molecular Formula : C10H15N3·HCl

- Molecular Weight : 215.7 g/mol

- Chemical Structure :

- SMILES : C1(CC2=NC=CC=N2)CCNCC1.Cl

- InChI Key : SUMUUDNHTDESLH-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor in different biochemical pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrrolo[2,3-d]pyrimidines have been shown to inhibit the PKB (Protein Kinase B) pathway, which is crucial for tumor growth and survival. The compound demonstrated selectivity for PKB over other kinases, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of piperidine and pyrimidine possess antimicrobial properties. Compounds with structural similarities to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Case Study: Anticancer Efficacy

A study evaluated the efficacy of pyrrolo[2,3-d]pyrimidines as PKB inhibitors in vivo. The compounds were administered to nude mice bearing human tumor xenografts. The results indicated that these compounds significantly inhibited tumor growth at well-tolerated doses, demonstrating their potential for cancer therapy .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of related compounds has been assessed in animal models. For example, a compound from the pyrrolo[2,3-d]pyrimidine series exhibited an oral bioavailability of approximately 31.8% and a clearance rate of 82.7 mL/h/kg after intravenous administration . Importantly, no acute toxicity was observed at doses up to 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Comparative Table of Biological Activities

| Activity | Target | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | PKB (Protein Kinase B) | ~150 nM | Selective inhibition over PKA |

| Antimicrobial | Staphylococcus aureus | 0.0039 - 0.025 mg/mL | Effective against Gram-positive bacteria |

| Antimicrobial | Escherichia coli | 0.0039 - 0.025 mg/mL | Effective against Gram-negative bacteria |

Q & A

Q. What are the optimal synthetic routes for 2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloropyrimidine derivatives with piperidine-4-ylmethane precursors in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions . Catalysts like potassium carbonate can enhance reaction efficiency. Optimization strategies include:

- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.

- Solvent selection : DMF or acetonitrile improves solubility of intermediates.

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) ensures ≥95% purity .

| Synthesis Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | Enhances nucleophilicity |

| Catalyst | K₂CO₃ | Reduces byproducts |

| Reaction Time | 12–24 hours | Maximizes conversion |

Q. What safety protocols and handling precautions are critical when working with this compound?

- Methodological Answer : Adhere to GHS safety guidelines:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates (particle size <5 µm) .

- Waste disposal : Segregate aqueous and organic waste; neutralize acidic residues before disposal .

- Emergency measures : For skin contact, rinse with 0.9% saline solution; for ingestion, administer activated charcoal (1 g/kg body weight) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding affinity data for this compound across different assay conditions?

- Methodological Answer : Contradictions often arise from assay-specific variables:

- Buffer pH : Adjust to physiological pH (7.4) to mimic in vivo conditions. At pH <6, protonation of the piperidine nitrogen alters ligand-receptor interactions .

- Impurity interference : Use HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect trace impurities (e.g., risperidone piperidopyrimidinone derivatives) that compete for binding sites .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare datasets (p <0.05 significance threshold) .

Q. What methodologies are recommended for identifying and quantifying degradation products of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Expose the compound to 0.1M HCl/NaOH at 60°C for 48 hours. Monitor via LC-MS (Q-TOF) to detect hydrolysis products (e.g., pyrimidine ring cleavage fragments) .

- Thermal stress : Heat at 80°C for 30 days; analyze using differential scanning calorimetry (DSC) to identify melting point shifts indicative of degradation .

- Photostability : Use a UV chamber (λ = 254 nm) for 72 hours; quantify photoproducts with NMR (¹H, 13C) and compare to reference spectra .

| Degradation Condition | Primary Degradant | Detection Method |

|---|---|---|

| Acidic hydrolysis (pH 1) | Piperidine-4-ylmethanol | LC-MS (m/z 128.1) |

| Thermal stress (80°C) | Pyrimidine dimer | HPLC (retention time 8.2 min) |

Q. How can computational modeling enhance the design of derivatives targeting selective enzyme inhibition?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target selection : Prioritize enzymes with conserved active-site residues (e.g., kinase ATP-binding pockets).

- Docking parameters : Set grid size to 60 × 60 × 60 ų; validate poses with RMSD <2.0 Å .

- Free energy calculations : Apply MM-PBSA to predict binding affinities (ΔG < −7 kcal/mol indicates strong inhibition) .

Notes

- Data Reliability : References exclude non-compliant sources (e.g., benchchem.com ) and prioritize peer-reviewed methodologies.

- Abbreviations Avoided : Full chemical names are used to maintain clarity (e.g., "this compound" instead of shorthand).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.